molecular formula C6H7O3- B1242882 trans-2-Oxohex-4-enoate

trans-2-Oxohex-4-enoate

Cat. No.: B1242882
M. Wt: 127.12 g/mol
InChI Key: XGNKMQBCAVIQOR-NSCUHMNNSA-M
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Description

Contextual Significance in Metabolic Studies

The primary context for understanding trans-2-Oxohex-4-enoate is the microbial degradation of aromatic compounds. Many bacteria employ the catechol meta-cleavage pathway to break down substances like phenol (B47542), toluene (B28343), and naphthalene (B1677914), which are common environmental pollutants. nih.govnih.gov This pathway funnels a variety of aromatic precursors into a central intermediate, catechol, which then undergoes ring cleavage. researchgate.net The subsequent degradation steps involve a series of enzymes that process the resulting aliphatic fragments.

It is within this cascade of reactions that the distinction between the cis and trans isomers of 2-Oxohex-4-enoate becomes crucial. Specifically, the enzyme 2-oxopent-4-enoate (B1242333) hydratase (also capable of acting on its six-carbon homolog) demonstrates stereospecificity, acting on cis-2-oxohex-4-enoate (B1256128) but not on the trans-isomer. genome.jp This enzymatic selectivity dictates that this compound is not a productive intermediate in this specific, well-characterized pathway.

Historical Perspective on its Identification and Associated Pathways

The elucidation of the catechol meta-cleavage pathway was a landmark achievement in microbiology and biochemistry, with pioneering work from scientists like S. Dagley, W. C. Evans, and D. T. Gibson. rsc.org These studies, spanning several decades, mapped out the sequence of enzymatic reactions that convert complex aromatic molecules into central metabolites like pyruvate (B1213749) and acetaldehyde (B116499). researchgate.net

The initial focus was on the broader steps of the pathway. The understanding of the precise stereochemistry of the intermediates, such as the distinction between cis- and this compound, came with more detailed enzymatic and structural studies. The creation of enzyme databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) in the latter part of the 20th century, which documented specific enzyme reactions and substrate specificities, was instrumental in clarifying these details. genome.jp For instance, the formal creation of the EC number for 2-oxopent-4-enoate hydratase (EC 4.2.1.80) in 1984 and its subsequent annotation to include its inactivity towards the trans-isomer, marked a key point in the specific characterization of this compound's metabolic role. genome.jp

Fundamental Role in Carbon Cycling and Biodegradation Systems

The degradation of aromatic compounds is a vital component of the global carbon cycle. Microorganisms, through pathways like the catechol meta-cleavage, are responsible for recycling the carbon locked in these often-recalcitrant molecules, many of which are derived from industrial activities or the breakdown of natural polymers like lignin. rsc.org

The meta-cleavage pathway is particularly significant due to its ability to degrade a wide range of substituted aromatic compounds. annualreviews.org While this compound itself is not a direct, productive intermediate in the main enzymatic route, its existence highlights the stereochemical precision of these biological systems. The inefficiency of its processing by key enzymes underscores how metabolic pathways are finely tuned to handle specific molecular geometries. This specificity ensures the efficient flow of carbon and energy, preventing the accumulation of non-metabolizable "dead-end" products. Therefore, the role of this compound is primarily that of a stereochemical outlier, demonstrating the high fidelity of the enzymatic machinery that drives carbon cycling.

Interactive Data Tables

Below are tables summarizing key information about this compound and related compounds and enzymes.

Table 1: Properties of 2-Oxohex-4-enoic Acid Isomers

Propertytrans-2-Oxohex-4-enoic acidcis-2-Oxohex-4-enoic acid
IUPAC Name (E)-2-oxohex-4-enoic acid nih.gov(Z)-2-oxohex-4-enoic acid
Molecular Formula C₆H₈O₃ nih.govC₆H₈O₃ chemnet.com
Molecular Weight 128.13 g/mol nih.govnih.gov128.13 g/mol chemnet.com
Role in Metabolism Not a substrate for 2-oxopent-4-enoate hydratase genome.jpSubstrate for 2-oxopent-4-enoate hydratase genome.jp

Table 2: Key Enzymes in the Relevant Metabolic Pathway

Enzyme NameEC NumberReactionRelevance to this compound
Catechol 2,3-dioxygenase 1.13.11.2Catechol + O₂ → 2-hydroxymuconate semialdehyde frontiersin.orgInitiates the meta-cleavage pathway leading to downstream intermediates.
2-oxopent-4-enoate hydratase 4.2.1.80(S)-4-hydroxy-2-oxopentanoate ⇌ 2-oxopent-4-enoate + H₂O genome.jpAlso acts on cis-2-oxohex-4-enoate but is inactive towards the trans-isomer. genome.jp
4-hydroxy-2-oxohexanoate (B1245416) aldolase (B8822740) 4.1.3.43(S)-4-hydroxy-2-oxohexanoate ⇌ propanal + pyruvateCatalyzes a subsequent step in the degradation pathway. kegg.jp

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7O3-

Molecular Weight

127.12 g/mol

IUPAC Name

(E)-2-oxohex-4-enoate

InChI

InChI=1S/C6H8O3/c1-2-3-4-5(7)6(8)9/h2-3H,4H2,1H3,(H,8,9)/p-1/b3-2+

InChI Key

XGNKMQBCAVIQOR-NSCUHMNNSA-M

Isomeric SMILES

C/C=C/CC(=O)C(=O)[O-]

Canonical SMILES

CC=CCC(=O)C(=O)[O-]

Origin of Product

United States

Enzymology and Reaction Mechanisms Associated with Trans 2 Oxohex 4 Enoate

Enzymes Interacting with 2-Oxohex-4-enoate Isomers and Related Compounds

The enzymatic transformations involving isomers of 2-oxohex-4-enoate and similar molecules are carried out by a distinct set of enzymes, each with a specialized function. These include hydratases, aldolases, and tautomerases that collectively contribute to the metabolic flux of these intermediates.

2-Oxopent-4-enoate (B1242333)/cis-2-Oxohex-4-enoate (B1256128) Hydratase (EC 4.2.1.80/132)

2-Oxopent-4-enoate hydratase, also known as 2-keto-4-pentenoate hydratase, is a key enzyme in the catechol meta-cleavage pathway, a major route for the degradation of aromatic compounds. This enzyme catalyzes the hydration of 2-oxopent-4-enoate to 4-hydroxy-2-oxopentanoate (B1241807). uniprot.orgwikipedia.org

A crucial aspect of this enzyme is its stringent substrate and stereochemical specificity. While it effectively hydrates 2-oxopent-4-enoate, its activity on the six-carbon homolog, 2-oxohex-4-enoate, is dependent on the stereochemistry of the double bond. The enzyme demonstrates activity on cis-2-oxohex-4-enoate, albeit at a slower rate compared to its primary five-carbon substrate. However, it is notably inactive towards trans-2-Oxohex-4-enoate . This specificity underscores the precise geometric requirements of the enzyme's active site for proper substrate binding and catalysis.

The detailed catalytic mechanism and the specific residues of the active site of 2-oxopent-4-enoate/cis-2-oxohex-4-enoate hydratase are not extensively characterized in the scientific literature. However, based on its classification as a hydro-lyase, the mechanism likely involves the addition of a water molecule across the C4-C5 double bond of the substrate. This type of reaction is typically facilitated by general acid-base catalysis, where active site residues activate the water molecule and stabilize the transition state. The enzyme belongs to the fumarylacetoacetase-like (FAA) hydrolase superfamily, suggesting a conserved catalytic domain structure.

4-Hydroxy-2-oxovalerate/4-Hydroxy-2-oxohexanoate (B1245416) Aldolase (B8822740)

4-Hydroxy-2-oxovalerate aldolase (EC 4.1.3.39) is an enzyme that catalyzes the reversible retro-aldol cleavage of 4-hydroxy-2-oxopentanoate into pyruvate (B1213749) and acetaldehyde (B116499). nih.gov This enzyme is a member of the family of lyases that cleave carbon-carbon bonds. Some members of this enzyme family, such as the one from Thermus thermophilus, are also capable of acting on the six-carbon analog, 4-hydroxy-2-oxohexanoate, cleaving it into pyruvate and propanaldehyde. This activity is significant as 4-hydroxy-2-oxohexanoate would be the product of the hydration of 2-oxohex-4-enoate.

This enzyme is classified as a Class II aldolase, which is dependent on a divalent metal ion, typically Mn2+, for its catalytic activity. The proposed mechanism involves the coordination of the metal ion to the carbonyl oxygen of the substrate, which stabilizes the enolate intermediate formed upon C-C bond cleavage. Key amino acid residues, such as histidine and tyrosine, are thought to act as general acid-base catalysts in the active site. The enzyme from Pseudomonas has a canonical TIM-barrel fold.

4-Oxalocrotonate Tautomerase (Interconversion of Dienedioates)

4-Oxalocrotonate tautomerase (4-OT) is a highly efficient enzyme that catalyzes the isomerization of β,γ-unsaturated enones to their α,β-conjugated isomers. It plays a role in the metabolic pathways of various aromatic hydrocarbons. The enzyme converts 2-hydroxymuconate to 2-oxo-3-hexenedioate, a dienedioate. This isomerization is a critical step in funneling metabolites into the Krebs cycle. uniprot.org

The catalytic mechanism of 4-OT is well-studied and involves the N-terminal proline residue (Pro-1) acting as the catalytic base. This proline abstracts a proton from the C3 position of the substrate, and the same proton is then transferred back to the C5 position. The active site is located in a hydrophobic region surrounding Pro-1. Other critical residues include Arg-11, which aids in substrate binding and catalysis, and Arg-39, which functions as a general acid catalyst, assisted by a water molecule. Phe-50 contributes to maintaining the hydrophobic nature of the active site.

Structurally, 4-OT is one of the smallest known enzymes, with each monomer consisting of only 62 amino acid residues. In solution, it typically forms a hexamer, which can be described as a trimer of dimers. More complex quaternary structures, including asymmetric trimers, have also been observed in the broader tautomerase superfamily. The fundamental structural unit is a β-α-β motif.

Table 1: Summary of Enzymes and their Properties

Enzyme EC Number Substrate(s) Product(s) Key Mechanistic Feature
2-Oxopent-4-enoate/cis-2-Oxohex-4-enoate Hydratase 4.2.1.80 / 4.2.1.132 2-Oxopent-4-enoate, cis-2-Oxohex-4-enoate 4-Hydroxy-2-oxopentanoate, 4-Hydroxy-2-oxohexanoate Hydration of C=C bond
4-Hydroxy-2-oxovalerate/4-Hydroxy-2-oxohexanoate Aldolase 4.1.3.39 4-Hydroxy-2-oxopentanoate, 4-Hydroxy-2-oxohexanoate Pyruvate + Acetaldehyde, Pyruvate + Propanaldehyde Metal-dependent retro-aldol cleavage
4-Oxalocrotonate Tautomerase 5.3.2.6 2-Hydroxymuconate (a dienedioate) 2-Oxo-3-hexenedioate Isomerization via N-terminal Proline

4-Oxalocrotonate Decarboxylase and Associated Enzymes

4-Oxalocrotonate decarboxylase (EC 4.1.1.77) is a key enzyme in the dehydrogenative branch of the catechol meta-cleavage pathway. nih.gov It does not act directly on this compound but on a related vinylogous β-keto acid, 4-oxalocrotonate (also known as 2-oxo-3-hexenedioate). nih.govwikipedia.org This enzyme catalyzes the Mg²⁺-dependent decarboxylation of 4-oxalocrotonate to produce 2-hydroxypent-2,4-dienoate and carbon dioxide. nih.gov

The reaction is a critical step that prepares the carbon skeleton for subsequent hydration and cleavage. In organisms like Pseudomonas putida, this enzyme is encoded by genes such as nahK on the NAH7 plasmid or xylI on the TOL plasmid. nih.govnih.gov The study of this decarboxylase is complicated by its tendency to form a complex with the subsequent enzyme in the pathway, 2-oxopent-4-enoate hydratase. nih.gov

4-Oxalocrotonate tautomerase (EC 5.3.2.6): This enzyme converts the enol form, 2-hydroxymuconate, into the keto form, 4-oxalocrotonate (2-oxo-3-hexenedioate). nih.govwikipedia.org

4-Oxalocrotonate decarboxylase (EC 4.1.1.77): Catalyzes the decarboxylation of 4-oxalocrotonate. wikipedia.org The product is the enol isomer, 2-hydroxypent-2,4-dienoate, not its keto form (2-oxopent-4-enoate). nih.gov

2-Oxopent-4-enoate hydratase (EC 4.2.1.80): This enzyme hydrates the product of the decarboxylation reaction. nih.gov

4-Hydroxy-2-oxovalerate aldolase (EC 4.1.3.39): This aldolase cleaves the product of the hydration step into pyruvate and acetaldehyde. nih.govnih.gov

Key Enzymes in the Dehydrogenative Meta-Cleavage Pathway
Enzyme NameEC NumberReaction CatalyzedTypical Gene
4-Oxalocrotonate tautomerase5.3.2.62-hydroxymuconate <=> 2-oxo-3-hexenedioatexylH
4-Oxalocrotonate decarboxylase4.1.1.772-oxo-3-hexenedioate => 2-hydroxypent-2,4-dienoate + CO2xylI / nahK
2-Oxopent-4-enoate hydratase4.2.1.802-hydroxypent-2,4-dienoate + H2O => (S)-4-hydroxy-2-oxopentanoatexylJ / nahL
4-Hydroxy-2-oxovalerate aldolase4.1.3.39(S)-4-hydroxy-2-oxopentanoate <=> pyruvate + acetaldehydexylK

Other Hydro-lyases and Carbon-Oxygen Lyases in Related Pathways

Hydro-lyases (EC 4.2.1.-) are enzymes that catalyze the cleavage of a carbon-oxygen bond by eliminating water, often resulting in a double bond. nih.govjax.org In the context of aromatic degradation, these enzymes are vital for processing the aliphatic intermediates generated after ring cleavage.

A prominent example is 2-oxopent-4-enoate hydratase (EC 4.2.1.80), also known as vinylpyruvate hydratase. nih.govenzyme-database.org This enzyme catalyzes the hydration of 2-hydroxypenta-2,4-dienoate to (S)-4-hydroxy-2-oxopentanoate. enzyme-database.org Its function is essential to prepare the substrate for the final aldol cleavage that yields central metabolites. nih.gov

Another relevant class of enzymes is the carbon-oxygen lyases, which cleave C-O bonds. While the primary lyase activity in this specific pathway segment is hydration, other degradation pathways for aromatic compounds utilize a variety of lyases. For instance, the degradation of naphthalenesulfonate involves trans-o-hydroxybenzylidenepyruvate hydratase-aldolase (EC 4.1.2.45), which catalyzes a retro-aldol reaction on a related 2-oxobut-3-enoate structure. kegg.jp

Stereochemical Aspects of Enzymatic Transformations

Enzymatic reactions are characterized by their high stereospecificity, a feature that is critical in the metabolism of intermediates like the isomers of 2-oxohex-4-enoate.

Enantioselectivity and Diastereoselectivity in Hydration and Aldol Cleavage Reactions

The hydration of the five-carbon intermediate 2-hydroxypenta-2,4-dienoate by 2-oxopent-4-enoate hydratase is highly stereoselective. The reaction specifically produces the (S)-enantiomer, (S)-4-hydroxy-2-oxopentanoate. enzyme-database.org This stereochemical control ensures that the subsequent enzyme, 4-hydroxy-2-oxovalerate aldolase, receives the correct stereoisomer for efficient cleavage.

The subsequent aldol cleavage of (S)-4-hydroxy-2-oxopentanoate also proceeds with stereochemical fidelity, although the primary products, pyruvate and acetaldehyde, are achiral. The enzyme's active site is structured to bind the (S)-enantiomer specifically, ensuring the correct orientation for the carbon-carbon bond cleavage.

Impact of Stereoisomerism on Substrate Recognition and Catalytic Efficiency

The geometry of substrates, particularly the configuration of double bonds (cis vs. trans), has a profound impact on enzyme recognition and activity. This is particularly relevant for the compound this compound.

Research on 2-oxopent-4-enoate hydratase (EC 4.2.1.80) has shown that this enzyme can act on cis-2-oxohex-4-enoate, but not on the corresponding trans -isomer. enzyme-database.org This demonstrates a strict geometric constraint within the enzyme's active site. The inability of the enzyme to metabolize the trans isomer indicates that the specific arrangement of atoms in the trans configuration prevents proper binding or alignment of the catalytic residues necessary for the hydration reaction. This substrate specificity acts as a metabolic control point, preventing the entry of non-productive or potentially inhibitory isomers into the pathway.

Substrate Specificity of 2-Oxopent-4-enoate Hydratase
Substrate IsomerEnzymatic ActivityReference
(2Z)-2-hydroxypenta-2,4-dienoateActive enzyme-database.org
cis-2-Oxohex-4-enoateActive (slower) enzyme-database.org
This compoundInactive enzyme-database.org

Enzyme Complexes and Channeling of Metabolites

In many metabolic pathways, enzymes that catalyze sequential reactions are physically associated to form multi-enzyme complexes. This arrangement facilitates the direct transfer of intermediates from one active site to the next, a phenomenon known as substrate channeling.

In the meta-cleavage pathway, 4-oxalocrotonate decarboxylase (XylI) and 2-oxopent-4-enoate hydratase (XylJ) have been shown to form a stable complex. nih.govnih.gov The product of the decarboxylase, 2-hydroxypent-2,4-dienoate, is chemically unstable. nih.gov By forming a complex, the enzymes ensure that this labile intermediate is immediately passed to the hydratase active site without diffusing into the cytoplasm. nih.gov This channeling mechanism is crucial for two main reasons:

Stability: It protects the unstable intermediate from degradation or unwanted side reactions. nih.gov

This physical association underscores a sophisticated evolutionary strategy to optimize metabolic flux and prevent the accumulation of potentially toxic or unstable compounds. rsc.org

Regulation of Enzyme Activity and Gene Expression

The catabolism of aromatic compounds is tightly regulated to ensure that enzymes are synthesized only when their substrates are present and to maintain metabolic balance. This regulation occurs at both the enzymatic and genetic levels.

Enzyme Activity: The activity of enzymes in the pathway can be controlled by the availability of substrates and cofactors (e.g., Mg²⁺ for 4-oxalocrotonate decarboxylase) and through allosteric regulation. nih.govkhanacademy.org In many metabolic pathways, the final product can inhibit an early enzyme in the sequence (feedback inhibition), providing a rapid mechanism to adjust metabolic flow in response to cellular needs. khanacademy.orgyoutube.com

Gene Expression: The genes encoding the enzymes of the meta-cleavage pathway are typically organized into operons on plasmids (e.g., TOL plasmid) or on the chromosome. nih.govasm.org An operon is a cluster of genes transcribed as a single messenger RNA (mRNA) molecule, allowing for their coordinated expression. youtube.comgravitywaves.com The expression of these operons is often controlled by regulatory proteins, which can act as either repressors or activators. gravitywaves.com For example, in the toluene (B28343) degradation pathway, the expression of the meta-cleavage pathway genes is controlled by activator proteins that respond to the presence of toluene or its metabolites. asm.org This ensures that the cell dedicates resources to producing these enzymes only when the aromatic compounds are available for use as a carbon and energy source.

Molecular Genetics and Regulation of Pathways Involving Trans 2 Oxohex 4 Enoate

Identification and Characterization of Catabolic Gene Clusters

The degradation of aromatic compounds via the meta-cleavage pathway, which involves trans-2-Oxohex-4-enoate, is orchestrated by sets of genes organized into clusters. These clusters, often located on plasmids or specific genomic islands, encode the necessary enzymes for the complete breakdown of these compounds into central metabolites. scispace.com Prominent examples include the xyl genes on TOL plasmids for toluene (B28343)/xylene degradation, the nah genes on NAH plasmids for naphthalene (B1677914) degradation, and the dmp genes on pVI150 for dimethylphenol metabolism. nih.govnih.gov

These gene clusters typically exhibit a modular organization. scispace.comnih.gov An "upper" pathway converts the initial aromatic substrate into a catechol derivative. A "lower" or "meta-cleavage" pathway then cleaves the aromatic ring of catechol and processes the resulting intermediates. nih.gov The gene encoding 2-oxopent-4-enoate (B1242333) hydratase (often designated xylJ, nahM, or tesE), which can also act on cis-2-Oxohex-4-enoate (B1256128), is a crucial component of this lower pathway. genome.jpkegg.jp This enzyme catalyzes the hydration of the dienolate intermediate formed from the decarboxylation of 4-oxalocrotonate. nih.gov

The table below details representative catabolic gene clusters involved in the meta-cleavage pathway.

Gene ClusterRepresentative Plasmid/StrainKey Genes and Functions in the meta-cleavage PathwayOrganism
xyl operon (lower) pWW0 (TOL plasmid)xylE: Catechol 2,3-dioxygenase; xylF: 2-hydroxymuconic semialdehyde hydrolase; xylG: 2-hydroxymuconic semialdehyde dehydrogenase; xylH: 4-oxalocrotonate tautomerase; xylI: 4-oxalocrotonate decarboxylase; xylJ: 2-oxopent-4-enoate hydratase; xylK: 4-hydroxy-2-oxovalerate aldolase (B8822740). nih.govjmb.or.krPseudomonas putida mt-2
nah operon (lower) NAH7nahH: Catechol 2,3-dioxygenase; nahI: 2-hydroxymuconic semialdehyde dehydrogenase; nahJ: 2-oxopent-4-enoate hydratase; nahK: 4-hydroxy-2-oxovalerate aldolase; nahL: 2-hydroxymuconate tautomerase; nahM: 4-oxalocrotonate decarboxylase; nahN: 2-hydroxymuconic semialdehyde hydrolase. plos.orgPseudomonas putida G7
dmp operon pVI150dmpB: Catechol 2,3-dioxygenase; dmpC: 2-hydroxymuconic semialdehyde dehydrogenase; dmpD: 2-hydroxymuconic semialdehyde hydrolase; dmpE: 4-oxalocrotonate tautomerase; dmpF: 4-oxalocrotonate decarboxylase; dmpG: 2-oxopent-4-enoate hydratase; dmpH: 4-hydroxy-2-oxovalerate aldolase. nih.govPseudomonas sp. CF600
aph operon Rhodococcus rhodochrous EP4aphC: Catechol 2,3-dioxygenase; aphD: 2-hydroxymuconic semialdehyde hydrolase; aphE: 2-hydroxymuconic semialdehyde dehydrogenase; aphF: 4-oxalocrotonate tautomerase; aphG: 4-oxalocrotonate decarboxylase; aphH: 2-oxopent-4-enoate hydratase; aphI: 4-hydroxy-2-oxovalerate aldolase. frontiersin.orgRhodococcus rhodochrous

Transcriptional and Post-Transcriptional Regulatory Mechanisms

The expression of catabolic gene clusters is tightly controlled to ensure that the enzymes are synthesized only when their substrates are present. This regulation occurs primarily at the transcriptional level and is mediated by specific regulatory proteins that belong to various families, including the LysR-type (e.g., NahR, CatR, ClcR) and the AraC/XylS family (e.g., XylS). nih.gov

In the TOL pathway, a complex regulatory cascade involving two regulators, XylR and XylS, governs the expression of the xyl genes. nih.gov XylR, a member of the NtrC family, activates the "upper" pathway promoter (Pu) in the presence of toluene or xylenes. asm.org It also activates the promoter of the xylS gene. nih.gov The XylS protein, an AraC family member, then activates the "lower" meta-cleavage pathway promoter (Pm) when bound to benzoate (B1203000) or toluates, the products of the upper pathway. nih.govnih.gov Similarly, the NahR protein, a LysR-type transcriptional regulator, controls both the upper (nah) and lower (sal) operons for naphthalene degradation in response to the intermediate salicylate (B1505791). nih.gov These regulators often act as activators in the presence of an inducer molecule, which is typically an intermediate of the pathway. nih.govgeneticsmr.com

While transcriptional control is dominant, there are instances of post-transcriptional regulation. For example, in Pseudomonas putida, the proteins Hfq and Crc can regulate carbon catabolite repression at the post-transcriptional level, influencing the expression of catabolic pathways for aromatic compounds. researchgate.net Additionally, the stability of enzymes can be a control point. The XylT protein, encoded in the TOL plasmid's meta-operon, is required for the reactivation of catechol 2,3-dioxygenase, which can be inactivated by certain substrates like 4-methylcatechol. unimi.it

Horizontal Gene Transfer Events and Their Impact on Metabolic Evolution

The widespread distribution of meta-cleavage pathways among diverse bacterial species is largely attributed to horizontal gene transfer (HGT). nih.gov The genes for aromatic degradation are frequently located on mobile genetic elements such as conjugative plasmids and integrative and conjugative elements (ICEs), which facilitate their dissemination throughout microbial communities. nih.govresearchgate.net This allows bacteria to rapidly acquire new metabolic capabilities and adapt to environments contaminated with aromatic pollutants. nih.gov

The TOL plasmid pWW0 and the NAH7 plasmid are classic examples of catabolic plasmids that can be transferred between Pseudomonas species. researchgate.netresearchgate.net The similarity of xyl, nah, and dmp gene clusters across different plasmids and even on the chromosomes of some bacteria suggests a modular evolution, where entire operons or segments thereof have been exchanged and integrated into new genetic contexts. scispace.comnih.govscispace.com ICEs, which can integrate into and excise from the host chromosome, also serve as significant vehicles for the transfer of these catabolic gene clusters. nih.gov This modular exchange has been a major driving force in the evolution of these degradative pathways, allowing for the assembly of novel pathways and the adaptation to new man-made chemical compounds. scispace.comscispace.com

The table below summarizes key mobile genetic elements involved in the dissemination of meta-cleavage pathways.

Mobile Genetic ElementTypeCatabolic Pathway/GenesHost Organism(s)Impact on Evolution
pWW0 Plasmid (IncP-9)Toluene/Xylene degradation (xyl genes)Pseudomonas putidaArchetype for TOL plasmids, demonstrating plasmid-mediated dissemination of the complete meta-cleavage pathway. nih.govnih.gov
NAH7 Plasmid (IncP-9)Naphthalene degradation (nah, sal genes)Pseudomonas putidaExample of a plasmid carrying both upper and lower pathway operons for a polycyclic aromatic hydrocarbon, regulated by NahR. nih.govbrieflands.com
pJP4 Plasmid (IncP-1β)2,4-Dichlorophenoxyacetic acid degradation (tfd genes)Ralstonia eutropha JMP134Carries genes for a modified ortho-cleavage pathway but illustrates the role of plasmids in the spread of chloroaromatic degradation capacity. scispace.com
ICEclc Integrative and Conjugative ElementChlorocatechol degradationPseudomonas knackmussii B13Family of ICEs that carry diverse aromatic degradation genes, showing evolution through acquisition and deletion of modules. nih.gov
Genomic Islands (GIs) Genomic Island4-Alkylphenol degradation (aph genes)Rhodococcus speciesEvidence suggests the aphmeta-cleavage pathway was acquired via HGT and is contained within a genomic island, expanding the degradative capabilities of this genus. frontiersin.org

Genetic Engineering Approaches for Pathway Elucidation and Modification

Genetic engineering has been an indispensable tool for deciphering the function of genes within the meta-cleavage pathway and for modifying these pathways for biotechnological applications. Gene deletion or knockout studies have been fundamental in assigning function to specific genes. For instance, the deletion of the aphC gene (encoding an extradiol dioxygenase) in Rhodococcus prevented its growth on 4-alkylphenols, confirming the gene's essential role in this specific meta-cleavage pathway. frontiersin.org Similarly, in-silico knockout studies in metabolic models can predict essential genes for specific metabolic objectives. scienceopen.comnih.gov

Heterologous expression, where a gene from one organism is cloned and expressed in another (often Escherichia coli), is widely used to characterize individual enzymes. bibliotekanauki.plmicrobiologyresearch.org This approach allows for the purification and biochemical analysis of enzymes like catechol 2,3-dioxygenase without interference from other enzymes in the native host. microbiologyresearch.orgkarger.com

Furthermore, site-directed and random mutagenesis techniques have been employed to alter the properties of key enzymes. For example, random mutagenesis of the catechol 2,3-dioxygenase gene (c23o) from Planococcus sp. strain S5 generated enzyme variants with altered substrate specificity and improved activity against chlorocatechols. bibliotekanauki.pl Site-directed mutagenesis of the same enzyme from Acinetobacter sp. YAA resulted in a mutant with reduced substrate inhibition. tandfonline.com These engineering efforts not only enhance our understanding of enzyme structure-function relationships but also pave the way for developing robust biocatalysts for bioremediation. brieflands.combibliotekanauki.pl

Microbial Systems and Ecological Roles

Occurrence in Diverse Bacterial Genera (e.g., Pseudomonas, Comamonas, Escherichia)

The metabolic pathways involving 2-oxohex-4-enoate are not confined to a single bacterial species but are found across a range of genera, highlighting its importance in microbial metabolism.

Comamonas : This genus is particularly noted for its role in steroid degradation. In Comamonas testosteroni TA441, the degradation of testosterone (B1683101) proceeds through a pathway where 2-oxohex-4-enoic acid emerges as a product. nih.gov The genes tesEFG are subsequently responsible for its further breakdown. nih.gov Additionally, Comamonas sp. strain CNB-1 utilizes a partial reductive pathway to degrade 4-chloronitrobenzene and nitrobenzene, forming a chlorinated derivative, 2-oxohex-4-ene-5-chloro-1,6-dioate, as an intermediate. nih.gov Studies on Comamonas testosteroni JH5 have shown its ability to degrade 4-chlorophenol (B41353) via a meta-cleavage pathway involving enzymes active on related keto-enoate structures. researchgate.net

Pseudomonas : Members of this genus are well-known for their metabolic versatility. Pseudomonas putida, for instance, utilizes the catechol meta-cleavage pathway, which can process cis-2-oxohex-4-enoate (B1256128), although it is less active on the trans-isomer. kegg.jpenzyme-database.org The genome of the naphthalene-degrading Pseudomonas sp. AS1 contains the gene for 2-oxopent-4-enoate (B1242333)/cis-2-oxohex-4-enoate hydratase, indicating its capability to process related intermediates. jmb.or.krjmb.or.kr Furthermore, species like Pseudomonas citronellolis and Pseudomonas aeruginosa have been identified as possessing a high number of enzymes for degrading hydrocarbons. nih.gov

Escherichia : While often used as a model organism in laboratory settings, Escherichia coli also possesses relevant metabolic capabilities. The gene mhpD in E. coli encodes for 2-oxopent-4-enoate hydratase, an enzyme that acts on a closely related substrate and is part of a major pathway for degrading aromatic compounds. enzyme-database.orggenome.jp E. coli is also frequently used as a host for the recombinant expression of degradation enzymes from other bacteria, such as Comamonas, to study their function in detail. nih.gov

Table 1: Bacterial Involvement in 2-Oxohex-4-enoate Metabolism

Bacterial Genus Species Degraded Pollutant/Substrate Relevant Pathway/Enzyme
Comamonas C. testosteroni TA441 Testosterone Steroid degradation; TesD, TesEFG enzymes
Comamonas sp. CNB-1 4-Chloronitrobenzene Partial reductive pathway; forms 2-oxohex-4-ene-5-chloro-1,6-dioate
C. testosteroni JH5 4-Chlorophenol meta-cleavage pathway
Pseudomonas P. putida Catechol, Toluene (B28343) Catechol meta-cleavage pathway; 2-oxopent-4-enoate hydratase (acts on cis-isomer)
Pseudomonas sp. AS1 Naphthalene (B1677914) Naphthalene degradation; 2-oxopent-4-enoate/cis-2-oxohex-4-enoate hydratase
Escherichia E. coli Phenylpropionate Phenylpropanoid metabolism; mhpD gene for 2-oxopent-4-enoate hydratase

Role in the Degradation of Environmental Pollutants

trans-2-Oxohex-4-enoate is a key metabolic intermediate in the breakdown of numerous persistent and toxic environmental pollutants. Its formation is a critical step in converting complex xenobiotics into simple molecules that can enter central metabolism.

Microorganisms have evolved sophisticated strategies to metabolize xenobiotics—compounds foreign to their normal biochemistry. wikipedia.org These strategies often involve multi-step enzymatic pathways that systematically dismantle the pollutant. scitechnol.com

A primary strategy is the meta-cleavage pathway for aromatic compounds. Pollutants such as benzene, toluene, and polycyclic aromatic hydrocarbons (PAHs) are initially converted to catechol or substituted catechols. scispace.com These catechols then undergo ring fission, catalyzed by catechol 2,3-dioxygenases, leading to the formation of linear, unsaturated keto acids, including derivatives that are precursors to 2-oxohex-4-enoate. researchgate.netnih.govresearchgate.net Subsequent enzymatic reactions involving hydratases, aldolases, and dehydrogenases further process these intermediates into pyruvate (B1213749) and acetyl-CoA, which can be utilized by the cell for energy and growth. scispace.commdpi.com

Another key microbial strategy is the horizontal transfer of degradation-related genes, often located on mobile genetic elements like plasmids and integrative and conjugative elements (ICEs). nih.govresearchgate.net This allows bacteria to rapidly acquire the ability to degrade new pollutants, facilitating adaptation to contaminated environments. jmb.or.krnih.gov

Bioremediation leverages the metabolic capabilities of microorganisms to clean up contaminated sites. frontiersin.orgagriscigroup.us The presence of metabolic pathways involving this compound is a strong indicator of a microbial community's potential for the natural attenuation or engineered bioremediation of pollutants. nih.govias.ac.in

The degradation of pollutants is a fundamental part of biogeochemical cycles. Microbes that can break down complex hydrocarbons and xenobiotics play a crucial role in removing these substances from soil and water. scitechnol.comnih.gov Understanding the pathways that produce and consume intermediates like 2-oxohex-4-enoate is essential for monitoring the effectiveness of bioremediation efforts and for designing strategies like biostimulation (adding nutrients to enhance native microbial activity) and bioaugmentation (introducing specific microbes to a site). scitechnol.com For example, the enzymes that act on 2-oxohex-4-enoate and related compounds are potential biomarkers for assessing the bioremediation potential of a contaminated environment. ias.ac.inescholarship.org

Table 2: Key Enzymes in the Metabolism of 2-Oxohex-4-enoate and Related Compounds

Enzyme EC Number Reaction Catalyzed Found In
2-oxopent-4-enoate hydratase EC 4.2.1.80 (S)-4-hydroxy-2-oxopentanoate = (2Z)-2-hydroxypenta-2,4-dienoate + H₂O Pseudomonas putida, Escherichia coli
2-oxopent-4-enoate/cis-2-oxohex-4-enoate hydratase K18364 (KEGG) Hydration of 2-oxopent-4-enoate or cis-2-oxohex-4-enoate Pseudomonas sp. AS1, Comamonas sp.
4-hydroxy-2-oxohexanoate (B1245416) aldolase (B8822740) K18365 (KEGG) Cleavage of 4-hydroxy-2-oxohexanoate Comamonas testosteroni
2-aminophenol 1,6-dioxygenase EC 1.13.11.14 Ring cleavage of aminophenols Comamonas sp. CNB-1
Catechol 2,3-dioxygenase EC 1.13.11.2 Meta-cleavage of catechol ring Pseudomonas putida, Comamonas testosteroni

Inter-species Interactions in Compound Metabolism

In natural environments, the degradation of complex pollutants is rarely accomplished by a single microbial species. Instead, it often involves intricate interactions within a microbial consortium. ias.ac.in

One common interaction is co-metabolism , where the transformation of a pollutant is carried out by a microbe, but the process does not yield energy or nutrients for that organism. The resulting intermediates can then be utilized by other species in the community.

A clear example of inter-species interaction is seen in the degradation of naphthalene. Pseudomonas sp. AS1 can break down naphthalene and secrete salicylate (B1505791) as a metabolic intermediate. This salicylate can then be taken up and used as a carbon source by Acinetobacter oleivorans DR1, a bacterium that cannot degrade naphthalene on its own. jmb.or.kr This type of commensal relationship, where one organism benefits from the metabolic activity of another without affecting it, is crucial for the complete mineralization of pollutants in the environment.

Furthermore, the horizontal transfer of genetic material encoding degradation pathways is a powerful form of microbial interaction that enhances the metabolic capacity of the entire community, allowing it to adapt to and remediate polluted niches. nih.govresearchgate.net

Academic Synthesis and Derivatization Strategies for Research

Laboratory-Scale Synthetic Methodologies for trans-2-Oxohex-4-enoate

Access to this compound for research purposes is achieved through targeted chemical and chemo-enzymatic syntheses. These routes are designed not only to produce the target molecule but also to confirm its structural and stereochemical properties.

The unambiguous synthesis of this compound allows for its definitive structural confirmation through modern spectroscopic techniques. A common and effective strategy for creating (E)-4-oxoalk-2-enoic acids is the Wittig reaction. jocpr.com This approach provides excellent control over the geometry of the newly formed double bond, favoring the desired trans configuration.

The synthesis involves the reaction of a stable keto-phosphorane with glyoxylic acid. jocpr.com The phosphorane is prepared from the corresponding α-bromo ketone, which in turn is synthesized from a terminal alkyne. This multi-step but reliable sequence ensures the final product has the correct connectivity and stereochemistry.

Table 1: Representative Chemical Synthesis Steps

Step Description Key Reagents Purpose
1 Preparation of Keto-Phosphorane α-Bromo Ketone, Triphenylphosphine Generation of the key Wittig reagent.
2 Wittig Reaction Keto-Phosphorane, Glyoxylic Acid Formation of the carbon backbone and the trans double bond. jocpr.com

Structural elucidation of the synthesized compound is confirmed using a combination of spectroscopic methods. While data for the free acid is sparse, analysis of its ethyl ester, ethyl (4E)-3-oxohex-4-enoate, provides a clear blueprint for characterization. vulcanchem.com

Table 2: Spectroscopic Data for Structural Confirmation of a this compound Analogue

Technique Observation Interpretation
¹H NMR δ ~6.85 (dd, J = 15.6 Hz), ~5.92 (dd, J = 16.0 Hz) The large coupling constants (~16 Hz) for the vinylic protons confirm the trans (E) configuration of the double bond. vulcanchem.com
¹³C NMR δ ~202 (C=O), ~172 (C=O, ester), ~145 (C=C), ~122 (C=C) Resonances confirm the presence of the ketone, carboxylic acid (or ester), and alkene functional groups. vulcanchem.com

| IR Spectroscopy | ~1720 cm⁻¹ (C=O, ester), ~1680 cm⁻¹ (C=O, ketone), ~1630 cm⁻¹ (C=C) | Characteristic stretching frequencies for the conjugated enone and ester functionalities. vulcanchem.com |

While chemical synthesis is effective for producing the achiral parent compound, the preparation of chiral analogues or stereochemical probes often benefits from a chemo-enzymatic approach. These methods integrate highly selective enzymatic reactions into a classical chemical synthesis workflow to create specific stereoisomers that are difficult to access otherwise. nih.gov

For instance, a key strategy involves the stereoselective reduction of a ketone to a chiral alcohol using an enzyme. researchgate.net In a synthesis targeting a chiral analogue of this compound, a precursor like methyl 3-oxohex-5-enoate could be subjected to enzymatic reduction using a panel of ketoreductases (Kreds). These enzymes, often NADPH-dependent, can produce the (S)- or (R)-alcohol with very high enantiomeric excess (ee). researchgate.net This chiral intermediate can then be carried forward through chemical steps to yield a stereochemically pure probe for studying enzyme-substrate interactions.

Table 3: Enzymatic Reduction for Stereoselective Synthesis

Enzyme Type Substrate Example Transformation Stereochemical Outcome Reference
Ketoreductase (Kred) Methyl 3-oxohex-5-enoate Ketone to Alcohol High enantioselectivity (ee > 99%) for the (S)-enantiomer with specific Kreds. researchgate.net

Preparation of Stable Isotopically Labeled Analogues for Mechanistic Studies

Mechanistic studies in biochemistry frequently rely on tracing the metabolic fate of a molecule. This is accomplished by using stable isotopically labeled analogues, where atoms such as ¹²C, ¹H, or ¹⁴N are replaced by their heavier, non-radioactive isotopes ¹³C, ²H (D), or ¹⁵N, respectively. sigmaaldrich.com

The synthesis of labeled this compound follows the same chemical routes established for the unlabeled compound (e.g., the Wittig reaction). The key difference is the use of a commercially available, isotopically enriched starting material at a strategic point in the synthesis. sigmaaldrich.com For example, a ¹³C-labeled glyoxylic acid could be used in the Wittig reaction to introduce a ¹³C label at the carboxylic acid carbon. Alternatively, starting with a deuterium-labeled precursor for the phosphorane would place deuterium (B1214612) atoms on the alkyl chain. These labeled compounds can then be used in metabolic studies and traced using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. sigmaaldrich.com

Table 4: Common Stable Isotopes and Potential Labeled Starting Materials

Stable Isotope Labeled Starting Material Example Potential Labeled Position in Target
Carbon-13 (¹³C) Sodium bicarbonate-¹³C Can be incorporated into the carboxylate group. sigmaaldrich.com
Deuterium (D, ²H) Deuterium oxide, Sodium borodeuteride Can be introduced at various non-exchangeable C-H positions. sigmaaldrich.com
Nitrogen-15 (¹⁵N) Ammonium-¹⁵N chloride Used for synthesizing labeled amino-analogues or enzyme inhibitors. sigmaaldrich.com

Synthesis of Inhibitors and Probes for Associated Enzymes

This compound is an α,β-unsaturated keto-acid, a class of compounds known to be reactive electrophiles and potential enzyme inhibitors. Analogues of this structure can serve as valuable tools for identifying and characterizing enzymes that interact with it. For example, related (E)-4-oxoalk-2-enoic acids are known to act as inhibitors of enzymes such as kynurenine-3-hydroxylase and aldehyde dehydrogenase (ALDH). jocpr.comnih.gov

The synthesis of these inhibitors and probes involves the rational modification of the parent structure. This is typically achieved by adapting the established chemical synthesis. For instance, using different keto-phosphoranes in the Wittig reaction allows for the synthesis of a series of analogues with varying alkyl chain lengths and substitutions. jocpr.com These structural modifications can systematically probe the active site of a target enzyme, helping to map out structure-activity relationships. Such compounds can be designed as either reversible or irreversible inhibitors, depending on the nature of the reactive group incorporated. nih.govlongdom.org

Table 5: Potential Enzyme Targets and Rationale for Probe Synthesis

Enzyme Class Rationale for Inhibition Synthetic Strategy for Probes Reference
Aldehyde Dehydrogenase (ALDH) The α,β-unsaturated ketone is a reactive electrophile that can covalently modify active site nucleophiles. nih.gov Synthesis of analogues with varying chain lengths to modulate binding affinity and reactivity. nih.gov
Kynurenine-3-hydroxylase Structural similarity to endogenous substrates; acts as a competitive inhibitor. jocpr.com Introduction of aromatic or other functional groups to mimic substrate features. jocpr.com

Analytical Methodologies for Research and Pathway Characterization

Spectroscopic Techniques for Structural Confirmation in Metabolic Studies

Spectroscopic methods are indispensable for confirming the molecular structure of intermediates like trans-2-Oxohex-4-enoate. These techniques provide detailed information about the compound's chemical bonding, stereochemistry, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic molecules, including the stereochemical assignment of this compound. Both ¹H and ¹³C NMR provide critical data for identifying the compound and confirming its configuration.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a compound with a trans double bond, the coupling constant (J-value) between the vinylic protons is typically in the range of 11-18 Hz. For this compound, the protons on the C4 and C5 double bond would exhibit such a coupling, confirming the trans geometry. The chemical shifts of the protons are influenced by their local electronic environment. Protons adjacent to the carbonyl group and the double bond are expected to appear in the downfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for trans-2-Oxohex-4-enoic acid

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (COOH)-~165-185
C2 (C=O)-~190-210
C3 (-CH₂-)~3.0-3.5~30-40
C4 (=CH-)~6.0-7.0~120-150
C5 (=CH-)~5.5-6.5~120-150
C6 (-CH₃)~1.8-2.2~15-25

Note: These are estimated values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for monitoring reactions involving α,β-unsaturated carbonyl compounds like this compound. The conjugated system of the double bond and the carbonyl group gives rise to characteristic electronic transitions.

Specifically, two main absorption bands are expected:

A π→π* transition , which is typically strong and occurs at shorter wavelengths. For conjugated enones, this is often observed in the range of 210-250 nm.

An n→π* transition , which is generally weaker and appears at longer wavelengths, often in the range of 300-350 nm. This transition involves the non-bonding electrons of the carbonyl oxygen. masterorganicchemistry.com

The position and intensity of these absorption maxima (λmax) can be influenced by the solvent polarity and the presence of other functional groups. UV-Vis spectroscopy is particularly useful for kinetic studies, allowing researchers to monitor the formation or consumption of this compound in enzymatic assays by observing changes in absorbance at its λmax.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation of this compound from complex biological matrices and for its subsequent quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like oxo-acids. For the separation of this compound, a reversed-phase HPLC method is typically employed.

A common setup would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. nacalai.comlcms.cz A polar mobile phase, often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), with an acidic modifier such as formic acid or trifluoroacetic acid to ensure the carboxyl group remains protonated, is used. lcms.cz Detection is commonly achieved using a UV detector set at the λmax of the compound as determined by UV-Vis spectroscopy. The retention time of this compound will depend on the specific chromatographic conditions, including the column dimensions, mobile phase composition, and flow rate. amazonaws.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile compounds. However, due to the low volatility and polar nature of keto acids like this compound, derivatization is necessary prior to analysis. lcms.cz A common derivatization strategy involves esterification of the carboxylic acid group, for example, by reaction with methanol to form the methyl ester. This increases the volatility of the analyte, making it suitable for GC analysis.

The derivatized compound is then separated on a capillary GC column, often with a polar stationary phase, before being introduced into the mass spectrometer for detection and identification. researchgate.net

Mass Spectrometry (MS) for Metabolite Identification and Flux Analysis

Mass Spectrometry (MS) is a highly sensitive and specific technique used for the identification and quantification of metabolites. When coupled with a chromatographic separation method (LC-MS or GC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, which together offer a high degree of confidence in compound identification.

For this compound, which has a monoisotopic mass of approximately 128.047 Da, high-resolution mass spectrometry can provide an accurate mass measurement, allowing for the determination of its elemental composition. nih.gov

The fragmentation pattern of the molecule upon ionization in the mass spectrometer provides structural information. In the case of the methyl ester derivative of this compound analyzed by GC-MS, characteristic fragmentation patterns would be expected. The molecular ion peak may be observed, and common fragmentation pathways for methyl esters often involve cleavage adjacent to the carbonyl group and McLafferty rearrangements. researchgate.netmiamioh.edu Analysis of these fragment ions is crucial for the structural confirmation of the metabolite.

Furthermore, stable isotope-labeled precursors can be used in metabolic studies. By tracing the incorporation of these isotopes into this compound and other metabolites using mass spectrometry, researchers can elucidate metabolic pathways and quantify metabolic fluxes.

Interactive Data Table: Key Analytical Parameters for this compound

Analytical TechniqueParameterTypical Value/Method
¹H NMR Vinylic Proton Coupling (J)~11-18 Hz (for trans)
¹³C NMR Carbonyl Carbon (C=O)~190-210 ppm
Carboxyl Carbon (COOH)~165-185 ppm
UV-Vis π→π* transition (λmax)~210-250 nm
n→π* transition (λmax)~300-350 nm
HPLC Stationary PhaseC18
Mobile PhaseWater/Acetonitrile or Methanol with acid
DetectionUV at λmax
GC-MS DerivatizationEsterification (e.g., methylation)
IonizationElectron Ionization (EI)
MS Monoisotopic Mass~128.047 Da

Advanced Research Directions and Emerging Concepts

Systems Biology Approaches to Metabolic Flux Analysis

Systems biology offers a holistic perspective on the complex and interconnected series of chemical reactions that constitute metabolic pathways. researchgate.net For pathways involving trans-2-Oxohex-4-enoate, which are central to the breakdown of environmental pollutants, understanding the flow of metabolites, or metabolic flux, is crucial for optimizing bioremediation strategies. researchgate.netscispace.com

Metabolic flux analysis (MFA) is a key technique used to quantify the rate of metabolite conversion through various enzymatic reactions in a cell. researchgate.net By using isotopically labeled substrates, such as 13C-labeled aromatic compounds, researchers can trace the path of carbon atoms as they are processed by microbial communities. oup.comnih.gov This allows for the precise measurement of flux through specific pathways, including those that generate and consume this compound. For example, stable isotope probing (SIP) has been successfully used to identify the specific microorganisms, like Burkholderia species, that are actively degrading PCBs within a complex microbial biofilm. oup.com

Genome-scale metabolic models (GSMMs) are increasingly used in conjunction with MFA to predict metabolic responses to genetic or environmental changes. nih.govnih.gov These models, which can encompass thousands of reactions, provide a comprehensive framework for analyzing the degradation of complex aromatic compounds. nih.govasm.org By integrating transcriptomic, proteomic, and metabolomic data, systems biology approaches can reveal how catabolic pathways for pollutants are regulated and integrated with the cell's central metabolism, identifying potential bottlenecks and targets for metabolic engineering. nih.govasm.org

Computational Modeling of Enzyme Mechanisms and Pathway Dynamics

Computational methods are powerful tools for investigating the intricate details of enzyme function and the dynamics of metabolic pathways at a molecular level. researchgate.net In the context of this compound metabolism, computational modeling provides insights into the enzymes responsible for its transformation. The degradation pathway for many aromatic compounds funnels into the meta-cleavage pathway, which involves a critical aldolase-dehydrogenase enzyme complex. researchgate.netnih.govebi.ac.ukresearchgate.net

For instance, the enzyme 4-hydroxy-2-oxohexanoate (B1245416) aldolase (B8822740) (an ortholog of BphI and DmpG) catalyzes the cleavage of 4-hydroxy-2-oxohexanoate, the hydrated form of this compound, into pyruvate (B1213749) and propanal. researchgate.netuniprot.org Computational studies, including quantum mechanics/molecular mechanics (QM/MM) simulations, have been used to elucidate the catalytic mechanism of such class II aldolases. researchgate.net These models can detail the roles of specific active site residues and the coordinating metal ion in substrate binding and the carbon-carbon bond cleavage. ebi.ac.ukresearchgate.netresearchgate.net

Furthermore, molecular dynamics (MD) simulations are employed to study the phenomenon of substrate channeling, where a reactive intermediate is passed directly from one enzyme's active site to the next without diffusing into the bulk solvent. researchgate.netnih.govnih.gov In bifunctional enzymes like the aldolase-dehydrogenase complex (e.g., DmpFG), a molecular tunnel connects the two active sites, protecting the cell from the toxic and volatile aldehyde intermediate produced by the aldolase. nih.gov MD simulations can model the transit of this intermediate through the channel, revealing the energetic feasibility and the molecular determinants, such as the role of specific amino acid residues and cofactors, that control this efficient process. researchgate.netnih.gov

Evolution of Novel Catabolic Capabilities and Enzyme Promiscuity

The ability of microorganisms to degrade a vast array of natural and synthetic aromatic compounds is a product of rapid microbial evolution. The pathways that metabolize substances like biphenyl (B1667301) and toluene (B28343), generating intermediates such as this compound, are excellent models for studying how bacteria adapt to new chemical environments. nih.govinrs.cafrontiersin.org A primary mechanism driving this evolution is horizontal gene transfer (HGT), where genetic material is exchanged between different bacterial species. nih.govfrontiersin.org

Catabolic gene clusters, such as the bph operon for biphenyl degradation, are often located on mobile genetic elements like plasmids and transposons. nih.govfrontiersin.org This mobility allows for the rapid dissemination of complete degradation pathways throughout microbial communities, enabling recipients to utilize new carbon sources. frontiersin.orgnih.gov The evolutionary history of these pathways can be pieced together by comparing the sequences and organization of genes across different species, suggesting a "patchwork" assembly where enzymes are recruited from various ancestral pathways. researchgate.net

Enzyme promiscuity, the ability of an enzyme to catalyze secondary, non-physiological reactions, is another key factor in the evolution of new metabolic capabilities. biorxiv.org An ancestral enzyme with broad specificity can serve as a starting point for the evolution of a more specialized and efficient catalyst for a new substrate. inrs.ca For example, some aldolases in these pathways show activity on multiple 4-hydroxy-2-oxoacids of varying lengths, such as both 4-hydroxy-2-oxopentanoate (B1241807) and 4-hydroxy-2-oxohexanoate. uniprot.org This inherent flexibility provides a foundation for divergent evolution, where mutations can refine the active site to better accommodate a novel substrate, leading to the emergence of new degradation pathways. inrs.cabiorxiv.org

Applications in Synthetic Biology for Understanding Metabolic Networks

Synthetic biology leverages the principles of engineering and molecular biology to design and construct new biological parts, devices, and systems. frontiersin.orgnih.gov The enzymes and regulatory elements from catabolic pathways involving this compound serve as a valuable toolkit for a range of synthetic biology applications aimed at environmental protection and sustainable manufacturing. numberanalytics.comchalmers.seresearchgate.net

A major application is in the field of bioremediation. nih.govresearchgate.net By understanding the genetic and enzymatic basis of pollutant degradation, scientists can engineer microorganisms with enhanced capabilities. This can involve assembling novel pathways by combining genes from different organisms to break down complex mixtures of pollutants or optimizing the expression of key enzymes to improve degradation efficiency. frontiersin.orgnih.gov For instance, engineered Burkholderia xenovorans strains are being developed for more effective degradation of persistent pollutants like PCBs. numberanalytics.com

Furthermore, these catabolic pathways can be repurposed for "valorization," where waste products like lignin-derived aromatic compounds are converted into valuable chemicals. scispace.com Enzymes from these pathways can be integrated into engineered microbial "cell factories" to create novel biosynthetic routes. nih.gov Synthetic biology also enables the construction of whole-cell biosensors, where a pollutant triggers a specific genetic circuit, leading to a measurable output like fluorescence. frontiersin.org Such biosensors can be used for the rapid, on-site detection of aromatic contaminants in the environment. frontiersin.org These approaches not only help in cleaning up polluted sites but also contribute to the development of a sustainable, bio-based economy. researchgate.net

Interactive Data Table: Key Enzymes in a Related Degradation Pathway

This table summarizes information on enzymes involved in the meta-cleavage pathway that processes intermediates structurally related to this compound.

Enzyme NameEC NumberReactionOrganism ExampleNotes
4-hydroxy-2-oxohexanoate aldolase4.1.3.43(S)-4-hydroxy-2-oxohexanoate = propanal + pyruvateMycobacterium tuberculosis, Burkholderia xenovoransAlso acts on 4-hydroxy-2-oxopentanoate. uniprot.org Often forms a complex with a dehydrogenase to channel the aldehyde product. nih.gov
4-hydroxy-2-oxovalerate aldolase4.1.3.39(S)-4-hydroxy-2-oxopentanoate = acetaldehyde (B116499) + pyruvatePseudomonas sp. CF600A class II aldolase that is metal-dependent. ebi.ac.uk
Acetaldehyde Dehydrogenase (Acylating)1.2.1.10Acetaldehyde + CoA + NAD+ = Acetyl-CoA + NADH + H+Pseudomonas sp. CF600Part of a bifunctional complex with the aldolase, it detoxifies the aldehyde intermediate. ebi.ac.uknih.gov
2-oxopent-4-enoate (B1242333) hydratase4.2.1.80(S)-4-hydroxy-2-oxopentanoate = 2-oxopent-4-enoate + H2OPseudomonas putidaInvolved in the degradation of numerous aromatic compounds. nih.gov

Q & A

Q. What experimental protocols are recommended for synthesizing trans-2-Oxohex-4-enoate, and how can purity be validated?

Synthesis typically involves aldol condensation or oxidation of precursor enolates under controlled conditions (e.g., using TEMPO or metal catalysts). Post-synthesis, validate purity via:

  • Chromatography : TLC or HPLC with standards to confirm retention times .
  • Spectroscopy : NMR (¹H/¹³C) for structural verification (e.g., characteristic olefinic proton signals at δ 5.2–5.8 ppm and carbonyl signals at δ 170–210 ppm) .
  • Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 157.05) .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Design a stability study with:

  • Variable pH : Incubate samples in buffers (pH 2–10) and monitor degradation via UV-Vis spectroscopy (λmax ~250 nm for α,β-unsaturated ketones) .
  • Thermal Analysis : Use DSC or TGA to determine decomposition temperatures. Report deviations in melting points (m.p.) compared to literature .
  • Kinetic Modeling : Calculate half-life (t₁/₂) under each condition using first-order kinetics .

Q. What analytical techniques are critical for distinguishing this compound from its cis isomer?

  • Polarimetry : Measure optical rotation if chirality is present.
  • X-ray Crystallography : Resolve spatial arrangement of substituents (e.g., dihedral angles between carbonyl and double bond) .
  • NOESY NMR : Identify through-space interactions to confirm trans configuration .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns of this compound derivatives?

  • Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D–H∙∙∙A motifs) and identify recurring patterns in crystal packing .
  • SHELX Refinement : Use SHELXL for high-resolution data to model thermal displacement parameters and validate bond lengths/angles against theoretical values .
  • Comparative Studies : Cross-reference with Cambridge Structural Database (CSD) entries to identify outliers in reported bond geometries .

Q. What mechanistic insights can DFT calculations provide about the reactivity of this compound in nucleophilic addition reactions?

  • Transition State Modeling : Optimize geometries at B3LYP/6-31G* level to calculate activation energies for pathways (e.g., 1,2- vs. 1,4-addition) .
  • Frontier Molecular Orbital (FMO) Analysis : Identify nucleophilic/electrophilic sites via HOMO-LUMO gaps and Fukui indices .
  • Experimental Validation : Compare computational predictions with kinetic data (e.g., rate constants under varying electrophile concentrations) .

Q. How should researchers address discrepancies in reported spectroscopic data for this compound complexes?

  • Error Source Analysis : Check solvent effects (e.g., DMSO vs. CDCl₃ on ¹H NMR shifts) and instrument calibration .
  • Multivariate Statistics : Apply PCA or cluster analysis to identify outlier datasets in literature .
  • Reproducibility Protocols : Follow CONSORT-EHEALTH guidelines by disclosing raw spectra, acquisition parameters (e.g., relaxation delays in NMR), and software settings .

Q. What strategies optimize the enantioselective synthesis of this compound for chiral studies?

  • Chiral Catalysts : Screen organocatalysts (e.g., proline derivatives) or metal-ligand complexes (e.g., BINAP-Ru) to enhance enantiomeric excess (ee) .
  • Dynamic Kinetic Resolution : Monitor racemization rates under reaction conditions to maximize ee .
  • Circular Dichroism (CD) : Correlate ee values with Cotton effects at specific wavelengths .

Methodological Frameworks

Designing a Research Question on this compound’s Role in Metabolic Pathways

  • Variable Definition : Independent variable (e.g., enzyme concentration), dependent variable (e.g., reaction rate) .
  • Hypothesis Testing : “Does this compound inhibit 2-oxoacid dehydrogenase E2 in vitro?” Include negative controls (e.g., substrate analogs) .
  • Ethical Compliance : For in vivo studies, follow institutional IRB protocols for human/animal subjects .

Q. Statistical Approaches for Analyzing Dose-Response Relationships

  • Dose-Range Finding : Use preliminary trials to identify non-linear response thresholds .
  • Regression Models : Fit sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
  • Error Reporting : Include 95% confidence intervals and p-values from t-tests/ANOVA .

Data Presentation Guidelines

  • Tables : Summarize characterization data (e.g., NMR shifts, melting points) with citations to prior studies .
  • Appendices : Deposit raw datasets (e.g., crystallographic .cif files, NMR spectra) in repositories like Zenodo .
  • Reproducibility : Provide stepwise synthesis protocols and software version details (e.g., Gaussian 16 vs. 09) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.